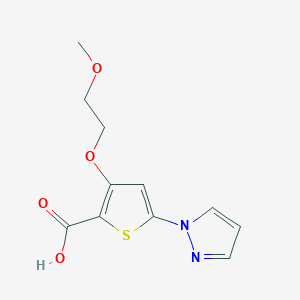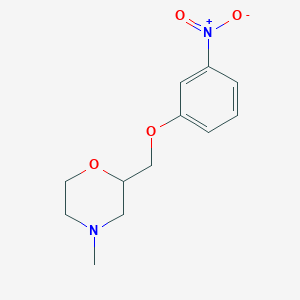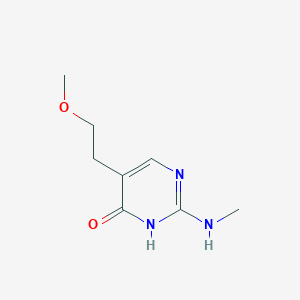![molecular formula C17H18N2O2S B11788601 3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788601.png)
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure includes a carboxylic acid group, which can participate in various chemical reactions, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with 3,5-dimethyl-1H-imidazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Antifungal Activity: Interferes with fungal cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylimidazole: Shares the imidazole ring but lacks the thiazole moiety.
3,5-Dimethylthiazole: Contains the thiazole ring but lacks the imidazole moiety.
Imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents.
Uniqueness
3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential in various applications.
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21) |
InChI Key |
OAYZIVBUUKEKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)






![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)



